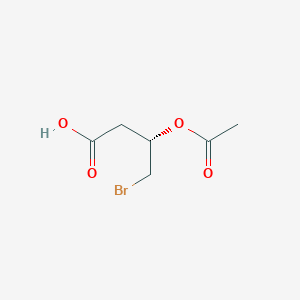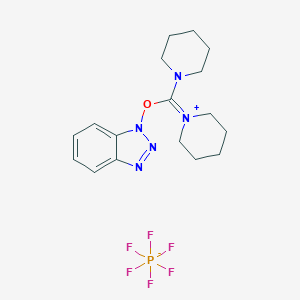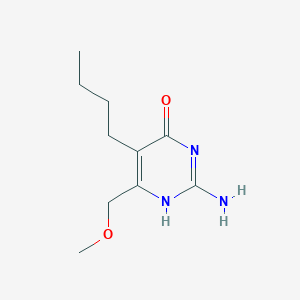
(3S)-3-acetyloxy-4-bromobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-acetyloxy-4-bromobutanoic acid is an organic compound with a molecular formula of C6H9BrO4. This compound is characterized by the presence of an acetyloxy group attached to the third carbon and a bromine atom attached to the fourth carbon of a butanoic acid backbone. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-acetyloxy-4-bromobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-hydroxybutanoic acid.
Acetylation: The hydroxyl group on the third carbon is acetylated using acetic anhydride in the presence of a base such as pyridine to form 3-acetyloxybutanoic acid.
Bromination: The final step involves the bromination of the fourth carbon using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of 3-hydroxybutanoic acid are acetylated using acetic anhydride in industrial reactors.
Controlled Bromination: The bromination step is carefully controlled to ensure high yield and purity, often using continuous flow reactors to manage the exothermic nature of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-acetyloxy-4-bromobutanoic acid undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-4-bromobutanoic acid.
Reduction: The compound can be reduced to form 3-acetyloxybutanoic acid by removing the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) for hydroxide substitution, ammonia (NH3) for amine substitution.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic hydrolysis, respectively.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Substitution: 3-acetyloxy-4-hydroxybutanoic acid, 3-acetyloxy-4-aminobutanoic acid.
Hydrolysis: 3-hydroxy-4-bromobutanoic acid.
Reduction: 3-acetyloxybutanoic acid.
Aplicaciones Científicas De Investigación
(3S)-3-acetyloxy-4-bromobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving acylation and bromination.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (3S)-3-acetyloxy-4-bromobutanoic acid involves its interaction with various molecular targets:
Acetylation: The acetyloxy group can transfer an acetyl group to other molecules, affecting their function and activity.
Bromination: The bromine atom can participate in substitution reactions, altering the chemical properties of the compound it reacts with.
Comparación Con Compuestos Similares
(3S)-3-acetyloxy-4-bromobutanoic acid can be compared with similar compounds such as:
(3S)-3-acetyloxy-4-chlorobutanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(3S)-3-hydroxy-4-bromobutanoic acid: Lacks the acetyloxy group, resulting in different chemical behavior and applications.
(3S)-3-acetyloxybutanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its combination of an acetyloxy group and a bromine atom, providing a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
(3S)-3-acetyloxy-4-bromobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-4(8)11-5(3-7)2-6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWNWBFHMUEPNO-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC(=O)O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)








![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)



